molecular formula C7H10Cl2O3 B12651327 Propyl 2,4-dichloro-3-oxobutyrate CAS No. 85153-46-4

Propyl 2,4-dichloro-3-oxobutyrate

Cat. No.: B12651327
CAS No.: 85153-46-4
M. Wt: 213.06 g/mol
InChI Key: PWBGADFQZYEPHY-UHFFFAOYSA-N
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Description

Propyl 2,4-dichloro-3-oxobutyrate: is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group attached to the ester functional group, along with two chlorine atoms and a ketone group on the butyrate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2,4-dichloro-3-oxobutyrate can be achieved through several methods. One common approach involves the esterification of 2,4-dichloro-3-oxobutyric acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the chlorination of propyl 3-oxobutyrate using chlorine gas or a chlorinating agent such as thionyl chloride. This reaction introduces the chlorine atoms at the 2 and 4 positions of the butyrate backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 2,4-dichloro-3-oxobutyrate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and propanol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as ammonia or primary amines in the presence of a base like sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

    Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products

    Nucleophilic substitution: Products include substituted amides or thioesters.

    Reduction: The major product is propyl 2,4-dichloro-3-hydroxybutyrate.

    Hydrolysis: The products are 2,4-dichloro-3-oxobutyric acid and propanol.

Scientific Research Applications

Propyl 2,4-dichloro-3-oxobutyrate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of potential drug candidates due to its unique chemical structure.

    Biological Studies: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl 2,4-dichloro-3-oxobutyrate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the ketone and ester groups allows it to participate in various biochemical reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dichloro-3-oxobutyrate
  • Ethyl 2,4-dichloro-3-oxobutyrate
  • Butyl 2,4-dichloro-3-oxobutyrate

Uniqueness

Propyl 2,4-dichloro-3-oxobutyrate is unique due to the presence of the propyl group, which can influence its reactivity and interactions compared to its methyl, ethyl, and butyl analogs. The propyl group may also affect the compound’s solubility and stability, making it suitable for specific applications where other analogs may not be as effective.

Properties

CAS No.

85153-46-4

Molecular Formula

C7H10Cl2O3

Molecular Weight

213.06 g/mol

IUPAC Name

propyl 2,4-dichloro-3-oxobutanoate

InChI

InChI=1S/C7H10Cl2O3/c1-2-3-12-7(11)6(9)5(10)4-8/h6H,2-4H2,1H3

InChI Key

PWBGADFQZYEPHY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C(=O)CCl)Cl

Origin of Product

United States

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